N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide: is a synthetic organic compound that features both benzimidazole and indole moieties These structural motifs are known for their biological activity and are often found in pharmacologically active compounds
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-indol-1-ylacetamide |
InChI |
InChI=1S/C18H16N4O/c23-18(12-22-10-9-13-5-1-4-8-16(13)22)19-11-17-20-14-6-2-3-7-15(14)21-17/h1-10H,11-12H2,(H,19,23)(H,20,21) |
InChI Key |
ZXOVSEFCGAQWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated using a suitable alkylating agent such as bromoacetic acid to introduce the acetamide group.
Coupling with Indole: The final step involves coupling the benzimidazole-acetamide intermediate with indole under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis
-
Amide Hydrolysis : The amide bond can be cleaved under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield carboxylic acids or amines.
-
Conditions : Elevated temperatures or catalytic agents (e.g., enzymes) may accelerate hydrolysis.
Acylation/Alkylation
-
Acylation : The amide nitrogen can react with acylating agents (e.g., acyl chlorides) to form substituted amides.
-
Alkylation : Nucleophilic substitution at reactive sites (e.g., benzimidazole’s nitrogen) with alkylating agents (e.g., alkyl halides).
Substitution Reactions
-
Electrophilic Substitution : The indole ring may undergo substitution at the 3-position due to its aromatic system, while benzimidazole’s nitrogen can act as a nucleophile in substitution reactions .
Characterization Data
The compound is analyzed using spectroscopic techniques:
Amide Bond Formation
The synthesis involves nucleophilic attack of the indole’s amine on the benzimidazole’s carbonyl group, forming a stable amide bond.
Microwave-Assisted Cyclization
Thiourea derivatives undergo intramolecular cyclization under microwave irradiation, forming the benzimidazole ring. This is followed by functionalization with reagents like benzoyl chloride to introduce substituents .
Comparison with Analogous Compounds
| Compound | Structural Features | Unique Reactivity |
|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-1H-indol-1-yl)acetamide | Chloro-substituted indole | Enhanced nucleophilic substitution due to electron-withdrawing Cl. |
| 2-(3-acetyl-1H-indol-1-yl)-N-(1H-benzimidazol-2-ylmethyl)acetamide | Acetyl group on indole | Potential for acetylation-dependent reactivity. |
Biological Implications of Reactivity
While the focus is on chemical reactivity, structural modifications (e.g., substitution, acylation) directly influence pharmacological activity . For example, substitutions on the indole or benzimidazole rings can modulate interactions with biological targets like enzymes or receptors .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities
Biology: In biological research, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide can be used as a probe to study the interactions of benzimidazole and indole-containing compounds with biological targets.
Medicine: The compound’s structural motifs are often found in drugs with antimicrobial, antiviral, and anticancer properties. Therefore, it may have potential as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzimidazole and indole rings.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds containing benzimidazole and indole rings can interact with various enzymes, receptors, and nucleic acids. The benzimidazole ring is known to bind to the minor groove of DNA, while the indole ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)ethanamine
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)propionamide
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)butanamide
Comparison:
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide is unique due to the specific positioning of the acetamide group, which can influence its binding affinity and selectivity towards biological targets.
- The presence of different alkyl chain lengths in similar compounds can affect their solubility, stability, and overall biological activity.
- The specific combination of benzimidazole and indole rings in this compound may offer a distinct pharmacological profile compared to other similar compounds.
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various research findings and case studies.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O |
| Molecular Weight | 293.35 g/mol |
| CAS Number | 1574464-99-5 |
| Density | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with indole-based compounds. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions which enhance efficiency and reduce environmental impact .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives, including this compound. For instance, a study on related benzimidazole derivatives showed significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The mechanism of action often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and cell division .
Case Study : In a comparative analysis, derivatives similar to this compound exhibited IC50 values ranging from 0.34 μM to 0.86 μM against MCF7 and HT-29 cell lines, indicating potent antiproliferative activity .
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds with the benzimidazole moiety possess significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition comparable to standard antibiotics .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division .
- Induction of Apoptosis : Mechanistic studies revealed that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways, leading to cell cycle arrest in the G2/M phase .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzimidazole or indole rings can significantly alter potency and selectivity against different biological targets.
| Substituent Position | Effect on Activity |
|---|---|
| 2-position on Indole | Enhances anticancer activity |
| 5-position on Benzimidazole | Increases antimicrobial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
